molecular formula C31H35N3O4S B1205209 Benethamine penicillin CAS No. 751-84-8

Benethamine penicillin

Cat. No. B1205209
CAS RN: 751-84-8
M. Wt: 545.7 g/mol
InChI Key: JAQPGQYDZJZOIN-LQDWTQKMSA-N
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Description

Benethamine penicillin is a salt form of benzylpenicillin (penicillin G), a narrow-spectrum antibiotic used to treat infections caused by susceptible bacteria. It is a natural penicillin antibiotic that is administered intravenously or intramuscularly due to poor oral absorption . This compound is known for its prolonged action, making it effective for treating various bacterial infections .

Preparation Methods

Benethamine penicillin is synthesized by reacting benzylpenicillin with N-benzyl-β-phenylethylamine. The reaction involves the formation of a salt between the carboxyl group of benzylpenicillin and the amine group of N-benzyl-β-phenylethylamine . The industrial production of this compound involves the following steps:

    Fermentation: Benzylpenicillin is produced through the fermentation of Penicillium chrysogenum.

    Isolation: The benzylpenicillin is isolated and purified from the fermentation broth.

    Reaction: Benzylpenicillin is reacted with N-benzyl-β-phenylethylamine under controlled conditions to form this compound.

    Purification: The resulting this compound is purified and formulated for medical use.

Mechanism of Action

Comparison with Similar Compounds

Benethamine penicillin is similar to other penicillin antibiotics, such as benzathine benzylpenicillin and procaine penicillin. it has unique properties that distinguish it from these compounds:

Similar compounds include:

This compound’s prolonged action and stability make it a valuable antibiotic for treating various bacterial infections.

properties

CAS RN

751-84-8

Molecular Formula

C31H35N3O4S

Molecular Weight

545.7 g/mol

IUPAC Name

N-benzyl-2-phenylethanamine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C16H18N2O4S.C15H17N/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-7-14(8-4-1)11-12-16-13-15-9-5-2-6-10-15/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,16H,11-13H2/t11-,12+,14-;/m1./s1

InChI Key

JAQPGQYDZJZOIN-LQDWTQKMSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CCNCC2=CC=CC=C2

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CCNCC2=CC=CC=C2

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CCNCC2=CC=CC=C2

Other CAS RN

751-84-8

Pictograms

Irritant; Health Hazard

synonyms

enethamine penicillin
benethamine penicillin G

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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